![molecular formula C10H8FN3 B1486706 6-(2-Fluorophenyl)pyrimidin-4-amine CAS No. 1159820-15-1](/img/structure/B1486706.png)
6-(2-Fluorophenyl)pyrimidin-4-amine
Overview
Description
6-(2-Fluorophenyl)pyrimidin-4-amine, also known as 6-FPP, is an aromatic heterocyclic compound used in scientific research. It is a synthetic compound with a pyrimidine ring and a phenyl ring, and it has a fluorine atom at position 2 of the phenyl ring. 6-FPP is a potential modulator of the 5-HT2A serotonin receptor, and it has been studied for its potential applications in a range of scientific research areas. It has also been used in drug development and drug synthesis.
Scientific Research Applications
Quantum Chemical Characterization
Research on hydrogen bonding sites in pyrimidine compounds, including derivatives similar to "6-(2-Fluorophenyl)pyrimidin-4-amine", indicates significant interest in understanding their chemical behavior at a quantum level. For instance, hydrogen bonding (HB) sites in three pyrimidine derivatives have been investigated using quantum chemistry methods, identifying major HB sites within the pyrimidine nucleus (Traoré et al., 2017).
Synthesis of Antitumor Intermediates
The compound has been used as an important intermediate in the synthesis of many antitumor drugs. For example, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a derivative, is widely used in small molecular inhibitors of anti-tumor (Gan et al., 2021).
Development of Radioligands
Derivatives of "this compound" have also been developed as potent radioligands for receptors, such as corticotropin-releasing hormone type 1 receptor (CRHR1), indicating their potential use in diagnostic imaging and pharmacological studies (Hsin et al., 2000).
Antibacterial and Antifungal Properties
Several derivatives exhibit excellent antibacterial activity against various pathogens, suggesting their potential application in developing new antimicrobial agents. Compounds with specific substitutions have shown pronounced activity against bacteria like V. cholerae, S. aureus, and fungi like A. flavus (Thanusu et al., 2010).
Radiosensitizing Effects in Cancer Therapy
Novel phenylpyrimidine derivatives, including those related to "this compound", have shown promising radiosensitizing effects on human lung cancer cells, enhancing the therapeutic outcomes of radiotherapy. This is achieved through cell cycle perturbation and inhibition of cell viability, presenting a significant avenue for cancer treatment research (Jung et al., 2019).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
For instance, pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Related pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in various cellular signaling processes .
Result of Action
Related pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
properties
IUPAC Name |
6-(2-fluorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEDQQOXRXKOMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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